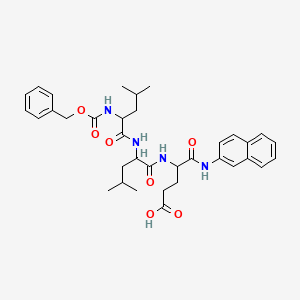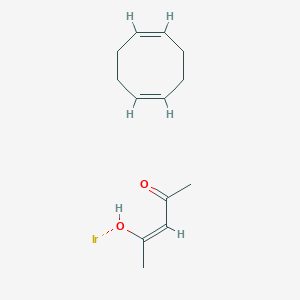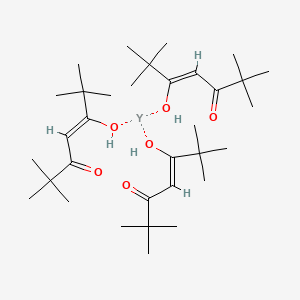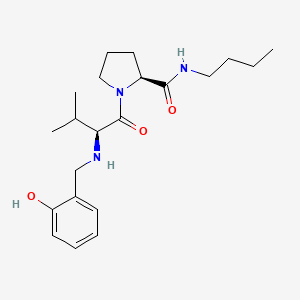
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butyl group, and a hydroxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Attachment of the Hydroxybenzyl Group: The hydroxybenzyl group can be attached through a nucleophilic substitution reaction, where a hydroxybenzyl halide reacts with the pyrrolidine derivative.
Coupling with L-Valyl Group: The final step involves coupling the pyrrolidine derivative with an L-valyl group using peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-alanyl)pyrrolidine-2-carboxamide
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-leucyl)pyrrolidine-2-carboxamide
- (S)-N-Butyl-1-((2-hydroxybenzyl)-L-isoleucyl)pyrrolidine-2-carboxamide
Uniqueness
(S)-N-Butyl-1-((2-hydroxybenzyl)-L-valyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and properties compared to similar compounds.
Properties
Molecular Formula |
C21H33N3O3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2S)-N-butyl-1-[(2S)-2-[(2-hydroxyphenyl)methylamino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H33N3O3/c1-4-5-12-22-20(26)17-10-8-13-24(17)21(27)19(15(2)3)23-14-16-9-6-7-11-18(16)25/h6-7,9,11,15,17,19,23,25H,4-5,8,10,12-14H2,1-3H3,(H,22,26)/t17-,19-/m0/s1 |
InChI Key |
YETNAJXRRQTUPV-HKUYNNGSSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NCC2=CC=CC=C2O |
Canonical SMILES |
CCCCNC(=O)C1CCCN1C(=O)C(C(C)C)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)
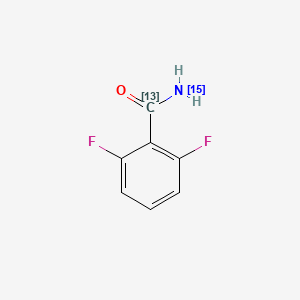

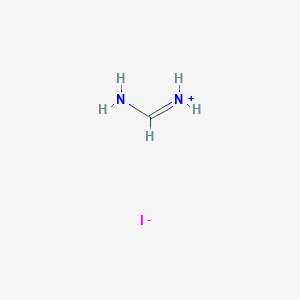

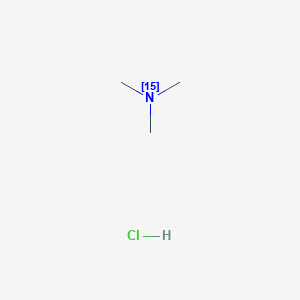
![Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH](/img/structure/B12059669.png)

